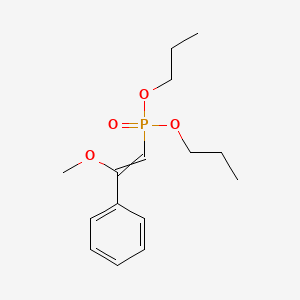
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-2-phenylethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of a phosphonate ester with a suitable alkylating agent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the presence of a base and can be carried out under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction of the phenylethenyl moiety can lead to the formation of corresponding alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alkanes.
Substitution: Corresponding substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which dipropyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity . The phenylethenyl moiety may also interact with cellular membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diphenyl (2-methoxy-2-phenylethenyl)phosphonate
Uniqueness
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to its specific combination of the phosphonate group with the 2-methoxy-2-phenylethenyl moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonates .
Eigenschaften
CAS-Nummer |
61463-86-3 |
|---|---|
Molekularformel |
C15H23O4P |
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
(2-dipropoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C15H23O4P/c1-4-11-18-20(16,19-12-5-2)13-15(17-3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
VMFAHDVGQGDGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

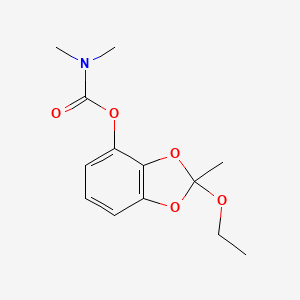
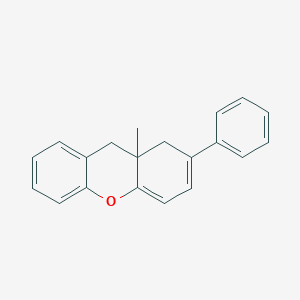
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
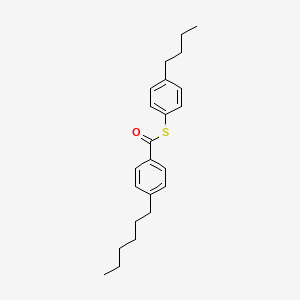

![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
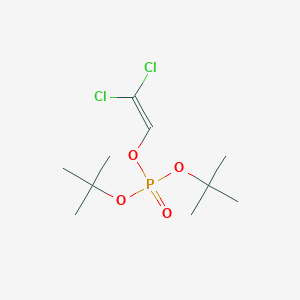
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
